Ethanesulfonic acid, 2-(dichloroamino)-

Description

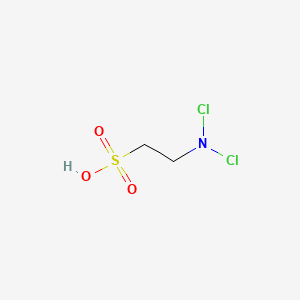

Ethanesulfonic acid, 2-(dichloroamino)-, is a sulfonic acid derivative featuring a dichloroamino (-NHCl₂) substituent at the second carbon of the ethanesulfonic acid backbone. For example, 2-(dichloroamino)-2-methylpropane-1-sulfonic acid is noted in pharmaceutical contexts (e.g., as a component in peptide synthesis) . However, its exact synthesis, stability, and applications require further investigation due to sparse primary literature.

Properties

CAS No. |

83152-69-6 |

|---|---|

Molecular Formula |

C2H5Cl2NO3S |

Molecular Weight |

194.04 g/mol |

IUPAC Name |

2-(dichloroamino)ethanesulfonic acid |

InChI |

InChI=1S/C2H5Cl2NO3S/c3-5(4)1-2-9(6,7)8/h1-2H2,(H,6,7,8) |

InChI Key |

CNZIVXGNLPHOKV-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)O)N(Cl)Cl |

Canonical SMILES |

C(CS(=O)(=O)O)N(Cl)Cl |

Synonyms |

N,N-dichlorotaurine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Ethanesulfonic acid derivatives are characterized by their sulfonic acid group (-SO₃H) and variable substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Ethanesulfonic Acid Derivatives

Key Observations:

- Substituent Impact: The dichloroamino group in 2-(dichloroamino)ethanesulfonic acid likely enhances electrophilicity and reactivity compared to non-halogenated analogs like taurine or MES. This could make it suitable for pharmaceutical intermediates but may also increase toxicity .

- Buffer Capacity: MES and other dialkylamino derivatives (e.g., 2-(dimethylamino)ethanesulfonic acid) are widely used as pH buffers due to their zwitterionic nature and stable pKa (~6.1–6.5) .

- Biological Activity: Taurine derivatives, such as sodium taurochenodeoxycholate, exhibit roles in lipid metabolism and antimicrobial activity when conjugated to Schiff bases . The dichloroamino derivative’s bioactivity remains unexplored but could parallel halogenated antimicrobial agents.

Table 2: Application Comparison

- Industrial Use: 2-(N-Cyclohexylamino)ethanesulfonic acid is utilized in polymer and catalyst production, with significant manufacturing in Europe and Asia .

- Pharmaceuticals: Taurine-based Schiff bases show MIC values as low as 0.125 mg/ml against Klebsiella pneumoniae and Staphylococcus aureus , suggesting that dichloroamino derivatives could be explored for enhanced antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.